molecular formula C8H5Cl5OS B13769064 Methanol, pentachlorobenzylthio- CAS No. 74037-63-1

Methanol, pentachlorobenzylthio-

Cat. No.: B13769064
CAS No.: 74037-63-1
M. Wt: 326.4 g/mol
InChI Key: VMLLIOFVQNIJFU-UHFFFAOYSA-N
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Description

Methanol, pentachlorobenzylthio- is a chemical compound that consists of a methanol group attached to a pentachlorobenzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanol, pentachlorobenzylthio- typically involves the reaction of pentachlorobenzyl chloride with sodium methanethiolate in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the methanethiolate group, forming the desired product.

Industrial Production Methods

Industrial production of methanol, pentachlorobenzylthio- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methanol, pentachlorobenzylthio- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form formaldehyde or formic acid.

    Reduction: The pentachlorobenzylthio moiety can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

    Oxidation: Formaldehyde, formic acid.

    Reduction: Less chlorinated benzylthio derivatives.

    Substitution: Hydroxyl or amino-substituted benzylthio derivatives.

Scientific Research Applications

Methanol, pentachlorobenzylthio- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanol, pentachlorobenzylthio- involves its interaction with specific molecular targets and pathways. The methanol group can undergo metabolic oxidation to form reactive intermediates, while the pentachlorobenzylthio moiety can interact with cellular proteins and enzymes, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanol, trichlorobenzylthio-
  • Methanol, dichlorobenzylthio-
  • Methanol, monochlorobenzylthio-

Uniqueness

Methanol, pentachlorobenzylthio- is unique due to the presence of five chlorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to its less chlorinated counterparts. This high degree of chlorination can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

CAS No.

74037-63-1

Molecular Formula

C8H5Cl5OS

Molecular Weight

326.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)methylsulfanylmethanol

InChI

InChI=1S/C8H5Cl5OS/c9-4-3(1-15-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2

InChI Key

VMLLIOFVQNIJFU-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SCO

Origin of Product

United States

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